molecular formula C27H32N2O4S B163245 N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide CAS No. 902502-82-3

N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide

Cat. No. B163245
CAS RN: 902502-82-3
M. Wt: 480.6 g/mol
InChI Key: XJRACSVZNIKMPG-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide, hereafter referred to as N-[2-(3,4-DETP)], is an organic compound that has been studied for its potential applications in the field of scientific research. N-[2-(3,4-DETP)] is a small molecule that can be used as a synthetic tool in various laboratory experiments, as it is known to be a potent inhibitor of certain enzymes.

Scientific Research Applications

  • Agrochemical Applications : A study conducted by Dotsenko et al. (2023) on similar compounds, including the use of morpholine, found that certain compounds exhibited moderate growth-stimulating effects on sunflower seedlings and were recognized as strong herbicide safeners. This suggests potential agrochemical applications of N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide in enhancing plant growth and protecting crops from herbicidal damage (Dotsenko et al., 2023).

  • Antimicrobial Properties : Research by Desai et al. (2011) and others on compounds with morpholine moieties has shown significant in vitro antibacterial and antifungal activities. This indicates the potential of this compound in developing new antimicrobial agents (Desai et al., 2011).

  • Cancer Research : Lu et al. (2017) synthesized a compound involving morpholine that demonstrated effective inhibition on the proliferation of cancer cell lines. This suggests that this compound could potentially be explored for its antiproliferative properties in cancer research (Lu et al., 2017).

  • Neurological Applications : Wu et al. (2003) reported the synthesis of a morpholine-containing compound with significant activity in a model of migraine. This indicates potential neurological applications for this compound, particularly in the treatment or study of migraine and related disorders (Wu et al., 2003).

  • Potential in Medical Imaging : García et al. (2014) explored compounds with morpholine for developing tracers for medical imaging, particularly in PET scans. This suggests that this compound could be useful in the development of novel imaging agents (García et al., 2014).

Biochemical Analysis

Biochemical Properties

ML262 plays a significant role in biochemical reactions, particularly in the formation of hepatic lipid droplets . It does not induce cytotoxicity or inhibit fatty acid uptake

Cellular Effects

ML262 has been observed to have effects on various types of cells and cellular processes . It influences cell function by inhibiting the formation of hepatic lipid droplets . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.

Molecular Mechanism

The molecular mechanism of action of ML262 involves its role as an inhibitor of hepatic lipid droplet formation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML262 have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being collected.

Dosage Effects in Animal Models

The effects of ML262 vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

ML262 is involved in metabolic pathways related to the formation of hepatic lipid droplets . It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4S/c1-3-32-23-11-10-20(18-24(23)33-4-2)12-13-28-26(30)25-19-22(21-8-6-5-7-9-21)27(34-25)29-14-16-31-17-15-29/h5-11,18-19H,3-4,12-17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRACSVZNIKMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the stability of ML262 under different conditions?

A: Research indicates that ML262 demonstrates varying stability profiles depending on the solvent system. [, ] For instance, Figure 6a in one study investigates the stability of ML262 in a 50% acetonitrile: 1X PBS solution. [] A separate study explores its stability in a 50% acetonitrile: water solution, as depicted in Figure 6b. [] These findings suggest that the choice of solvent system might significantly influence the stability of ML262.

Q2: Are there any insights into the physicochemical properties of ML262?

A: Yes, calculated properties of ML262, alongside a related compound (ML261), are available in Table 2 of one study. [] While the specific properties discussed are not mentioned in the abstract, this table likely offers valuable information on characteristics like molecular weight, logP, and other parameters relevant to its pharmacological profile.

Q3: Is there information about the synthesis of ML262?

A: Scheme 2 outlines the synthetic route employed to produce ML262, including the specific conditions utilized. [] While the abstract does not delve into the details of the synthetic steps, this information would be crucial for researchers interested in reproducing or modifying the synthesis of this compound.

Q4: Has ML262 been submitted to any compound libraries?

A: Yes, Table 4 reveals that ML262, along with analogs, has been submitted to the MLSMR (BioFocus DPI) as potential lipid droplet inhibitors. [] This submission suggests that researchers are actively investigating its potential as a tool compound or lead molecule for targeting lipid droplets.

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